3,3-Difluoro-1-hydroxyhex-5-en-2-one
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Overview
Description
3,3-Difluoro-1-hydroxyhex-5-en-2-one is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a fluorinated derivative of a natural product, shikimic acid, which is found in plants and bacteria. The synthesis of 3,3-Difluoro-1-hydroxyhex-5-en-2-one is challenging, but its potential applications in various fields of research make it a worthwhile endeavor.
Mechanism Of Action
The mechanism of action of 3,3-Difluoro-1-hydroxyhex-5-en-2-one is not fully understood. However, it is believed to act as a nucleophile in some reactions due to the presence of the hydroxyl group and the fluorine atom.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of 3,3-Difluoro-1-hydroxyhex-5-en-2-one. However, it has been shown to be non-toxic to cells in vitro at concentrations up to 1 mM.
Advantages And Limitations For Lab Experiments
One advantage of using 3,3-Difluoro-1-hydroxyhex-5-en-2-one in lab experiments is its unique properties. The presence of the fluorine atom makes it a useful tool for studying fluorine-containing compounds. However, the synthesis of 3,3-Difluoro-1-hydroxyhex-5-en-2-one is challenging, which may limit its use in some experiments.
Future Directions
There are several future directions for the use of 3,3-Difluoro-1-hydroxyhex-5-en-2-one in scientific research. One area of interest is the development of new synthetic routes to this compound. Additionally, 3,3-Difluoro-1-hydroxyhex-5-en-2-one could be used as a starting material for the synthesis of new pharmaceuticals and agrochemicals. Furthermore, the potential use of 3,3-Difluoro-1-hydroxyhex-5-en-2-one as a ligand in catalytic reactions could be explored further. Overall, the unique properties of 3,3-Difluoro-1-hydroxyhex-5-en-2-one make it a valuable tool for scientific research.
Synthesis Methods
The synthesis of 3,3-Difluoro-1-hydroxyhex-5-en-2-one involves several steps. The first step is the protection of the hydroxyl group of shikimic acid using a suitable protecting group. This is followed by the introduction of a fluorine atom at the C-3 position of the protected shikimic acid. The final step involves the removal of the protecting group to obtain 3,3-Difluoro-1-hydroxyhex-5-en-2-one. The synthesis of this compound is challenging due to the sensitivity of the fluorine atom and the need for precise control over reaction conditions.
Scientific Research Applications
3,3-Difluoro-1-hydroxyhex-5-en-2-one has been used in several scientific research applications. It has been studied for its potential as a building block for the synthesis of other fluorinated compounds. It has also been used as a starting material for the synthesis of pharmaceuticals and agrochemicals. Additionally, 3,3-Difluoro-1-hydroxyhex-5-en-2-one has been studied for its potential as a ligand in catalytic reactions.
properties
CAS RN |
165465-52-1 |
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Product Name |
3,3-Difluoro-1-hydroxyhex-5-en-2-one |
Molecular Formula |
C6H8F2O2 |
Molecular Weight |
150.12 g/mol |
IUPAC Name |
3,3-difluoro-1-hydroxyhex-5-en-2-one |
InChI |
InChI=1S/C6H8F2O2/c1-2-3-6(7,8)5(10)4-9/h2,9H,1,3-4H2 |
InChI Key |
LVXBCJOKUDIKMX-UHFFFAOYSA-N |
SMILES |
C=CCC(C(=O)CO)(F)F |
Canonical SMILES |
C=CCC(C(=O)CO)(F)F |
synonyms |
5-Hexen-2-one, 3,3-difluoro-1-hydroxy- |
Origin of Product |
United States |
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